![molecular formula C18H20ClNOS B2884728 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime CAS No. 477864-96-3](/img/structure/B2884728.png)
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is a chemical compound that belongs to the family of aldehydes. It has a CAS Number of 110452-12-5 and a molecular weight of 194.3 . The compound is in liquid form .
Molecular Structure Analysis
The linear formula of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is C11H14OS . The average mass is 194.293 Da and the monoisotopic mass is 194.076538 Da .Physical and Chemical Properties Analysis
The physical form of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is liquid .Aplicaciones Científicas De Investigación
Sulfur Derivatives and Reactivity
- Research on sulfur derivatives of 2-oxopropanal oxime, similar in structural complexity to 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime, has shown significant reactivity and potential applications in the field of organophosphate inhibition. These compounds have been evaluated for their ability to reactivate acetylcholinesterase inhibited by organophosphates, suggesting their use in developing antidotes against organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).
Catalysis and Synthesis
- Studies on catalytic systems, such as vanadium-catalyzed reactions involving sulfur-containing compounds, highlight the role of sulfur functionalities in facilitating chemical transformations. This suggests potential applications of compounds like this compound in catalytic processes, including the synthesis of heterocyclic compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Material Science and Polymer Chemistry
- Research on polymeric materials derived from thiophenyl-substituted compounds indicates the utility of sulfur-containing molecules in creating materials with unique optical and electronic properties. Such studies suggest potential applications in developing novel polymers and materials for technological applications (Tapaswi et al., 2015).
Pharmacological Applications
- The synthesis and evaluation of sulfur-containing compounds for their antimicrobial and anticancer properties reflect the broader interest in such molecules for drug development. For instance, novel structures derived from benzimidazole sulfanyl compounds have shown activity against Helicobacter pylori, indicating the potential for developing new therapeutic agents (Carcanague et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-14-4-10-17(11-5-14)22-18(2,3)13-20-21-12-15-6-8-16(19)9-7-15/h4-11,13H,12H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBWPREGXQNLO-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)
![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)
![N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2884654.png)
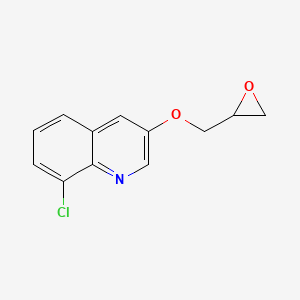
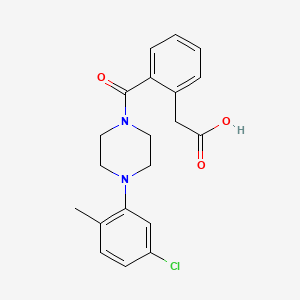
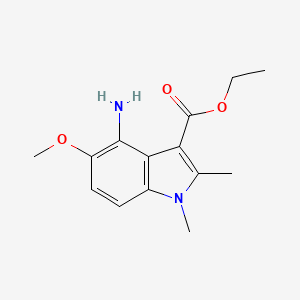
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)
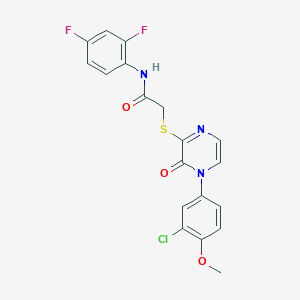
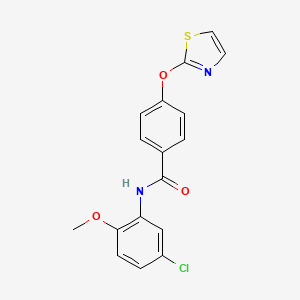
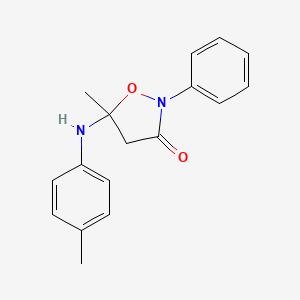
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2884666.png)


